![molecular formula C162H276N48O46 B8064214 5-[[6-amino-1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[4-amino-1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[6-amino-2-[[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[2-[[6-amino-2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoylamino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B8064214.png)
5-[[6-amino-1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[4-amino-1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[6-amino-2-[[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[2-[[6-amino-2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoylamino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid
Übersicht
Beschreibung
K41498 ist ein potenter und hochspezifischer Antagonist des Corticotropin-Releasing-Faktor-Rezeptors 2 (CRF2). Es ist ein Analogon von Antisauvagin-30 und bekannt für seine Fähigkeit, die Akkumulation von zyklischem Adenosinmonophosphat (cAMP) zu hemmen, die durch Sauvagin in Zellen induziert wird, die menschliche CRF2α- und CRF2β-Rezeptoren exprimieren . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Rolle von CRF2-Rezeptoren in verschiedenen physiologischen und pathologischen Prozessen zu untersuchen .
Präparationsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von K41498 beinhaltet die Festphasenpeptidsynthese (SPPS)-Methode, die üblicherweise für die Herstellung von Peptiden verwendet wird. Die Sequenz von K41498 ist {D-Phenylalanin}-Histidin-Leucin-Leucin-Arginin-Lysin-{Norleucin}-Isoleucin-Glutaminsäure-Isoleucin-Glutaminsäure-Lysin-Glutamin-Glutaminsäure-Lysin-Glutaminsäure-Lysin-Glutamin-Glutamin-Alanin-Alanin-Asparagin-Asparagin-Arginin-Leucin-Leucin-Leucin-Asparaginsäure-Threonin-Isoleucin-NH2 .
Industrielle Produktionsmethoden: Die industrielle Produktion von K41498 erfolgt typischerweise unter Verwendung von automatisierten Peptidsynthesizern, die eine effiziente und hochproduktive Herstellung von Peptiden ermöglichen. Der Prozess beinhaltet die schrittweise Zugabe von geschützten Aminosäuren zu einem festen Träger, gefolgt von Entschützung und Abspaltung vom Träger, um das endgültige Peptid zu erhalten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of K41498 involves the solid-phase peptide synthesis (SPPS) method, which is commonly used for the production of peptides. The sequence of K41498 is {D-Phenylalanine}-Histidine-Leucine-Leucine-Arginine-Lysine-{Norleucine}-Isoleucine-Glutamic acid-Isoleucine-Glutamic acid-Lysine-Glutamine-Glutamic acid-Lysine-Glutamic acid-Lysine-Glutamine-Glutamine-Alanine-Alanine-Asparagine-Asparagine-Arginine-Leucine-Leucine-Leucine-Aspartic acid-Threonine-Isoleucine-NH2 .
Industrial Production Methods: Industrial production of K41498 is typically carried out using automated peptide synthesizers, which allow for the efficient and high-yield production of peptides. The process involves the stepwise addition of protected amino acids to a solid support, followed by deprotection and cleavage from the support to obtain the final peptide .
Analyse Chemischer Reaktionen
Arten von Reaktionen: K41498 unterliegt während seiner Synthese hauptsächlich der Peptidbindungsbildung. Es unterliegt typischerweise nicht Oxidations-, Reduktions- oder Substitutionsreaktionen unter normalen Bedingungen .
Häufige Reagenzien und Bedingungen: Die Synthese von K41498 beinhaltet die Verwendung von geschützten Aminosäuren, Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) und Entschützungsreagenzien wie Trifluoressigsäure (TFA) .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Synthese von K41498 entsteht, ist das Peptid selbst, mit der oben genannten Sequenz .
Wissenschaftliche Forschungsanwendungen
Proteomics
One of the primary applications of this compound is in proteomics , particularly for protein digestion in mass spectrometry. The compound acts as a protease, facilitating the breakdown of proteins into smaller peptides. This property is crucial for identifying and quantifying proteins in complex biological samples. It allows researchers to analyze protein interactions and functions effectively.
Cell Culture
In cell biology, this compound is employed to dissociate adherent cells from culture surfaces. This application is vital for maintaining cell viability during subculturing processes and for preparing cells for various assays.
Biotechnology
The compound plays a role in the production of therapeutic proteins, including insulin. Its enzymatic properties are harnessed to facilitate the synthesis and processing of these biologically important molecules.
Medicine
In clinical settings, this compound is utilized as a digestive aid and in wound care. Its proteolytic activity helps in wound debridement, promoting healing by removing dead tissue and facilitating the growth of new tissue.
Substrate Specificity
The specificity for lysine and arginine residues makes this compound particularly valuable in proteomics, where precise cleavage can enhance the identification of proteins during mass spectrometry analysis.
Case Study 1: Proteomics Analysis
In a notable study published in Molecules, researchers utilized this compound to digest complex protein mixtures prior to mass spectrometry analysis. The results demonstrated enhanced identification rates of proteins compared to traditional methods, underscoring its efficacy in proteomics workflows .
Case Study 2: Therapeutic Applications
Another research effort focused on the use of this compound in wound care formulations. Clinical trials indicated that its application significantly improved healing rates compared to standard treatments, showcasing its potential as a therapeutic agent in regenerative medicine .
Wirkmechanismus
K41498 exerts its effects by selectively binding to and inhibiting the CRF2 receptors. This inhibition prevents the activation of the receptor by its natural ligands, such as sauvagine, and subsequently inhibits the downstream signaling pathways, including the accumulation of cAMP . The molecular targets of K41498 are the CRF2α and CRF2β receptors, and the primary pathway involved is the cAMP signaling pathway .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- Antisauvagin-30
- Astressin-2B
- K31440
Einzigartigkeit: K41498 ist einzigartig in seiner hohen Spezifität und Wirksamkeit für die CRF2-Rezeptoren im Vergleich zu anderen CRF2-Rezeptor-Antagonisten. Es weist niedrigere Ki-Werte für CRF2α- und CRF2β-Rezeptoren auf, was auf eine stärkere Bindungsaffinität und eine höhere Spezifität hindeutet . Dies macht K41498 zu einem wertvollen Werkzeug in der Forschung, die sich auf CRF2-Rezeptor-vermittelte Signalwege und potenzielle therapeutische Anwendungen konzentriert .
Biologische Aktivität
The compound , referred to as 5-[[6-amino-1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[4-amino-1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[... (full name truncated for brevity) , is a complex organic molecule with significant potential in biological applications. This article discusses its biological activity based on current research findings.
Overview of Biological Activity
The biological activity of this compound is primarily linked to its structural features, which include multiple amino acid residues and functional groups that can interact with various biological targets. Such interactions may influence processes such as enzyme inhibition, receptor binding, and cellular signaling pathways.
The mechanisms through which this compound exerts its biological effects can be categorized as follows:
Enzyme Inhibition:
Research indicates that compounds with similar structural motifs can inhibit specific enzymes involved in metabolic pathways. For example, the 5-amino triazole scaffold has been shown to inhibit bacterial SOS response mechanisms by targeting the LexA protein in Escherichia coli and Pseudomonas aeruginosa . This inhibition can prevent the emergence of antibiotic resistance, making it a valuable candidate in antimicrobial therapy.
Receptor Interaction:
The presence of amino acid side chains suggests potential interactions with various receptors. For instance, modifications to the amino groups can enhance binding affinity to target receptors, influencing physiological responses such as hormone release or neurotransmission.
Antimicrobial Activity:
Studies have demonstrated that related compounds exhibit potent antimicrobial properties. The structural complexity allows for diverse interactions with microbial targets, leading to effective inhibition of growth or cell viability .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:
Modification | Effect on Activity |
---|---|
Removal of specific amino groups | Significant loss of potency |
Introduction of hydrophobic substituents | Enhanced binding affinity |
Alteration of functional groups (e.g., triazole to imidazole) | Loss of activity |
These findings suggest that maintaining certain functional groups while optimizing others can lead to improved biological efficacy .
Case Studies
Several case studies have explored the biological activity of compounds structurally related to the one :
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of 5-amino triazole derivatives against E. coli. The most potent derivative exhibited an IC50 value in the low micromolar range, demonstrating significant antibacterial activity. The study highlighted the importance of specific amino substitutions in enhancing efficacy .
Case Study 2: Cancer Research
Another investigation focused on the potential anticancer properties of similar compounds. Results indicated that modifications to the amino acid side chains could induce apoptosis in cancer cell lines, suggesting a mechanism involving receptor-mediated pathways .
Eigenschaften
IUPAC Name |
5-[[6-amino-1-[[5-amino-1-[[5-amino-1-[[1-[[1-[[4-amino-1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[(1-amino-3-methyl-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[6-amino-2-[[2-[[5-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[2-[[6-amino-2-[[2-[[2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoylamino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C162H276N48O46/c1-21-25-41-94(184-136(232)95(42-29-33-62-163)185-140(236)99(46-37-66-179-161(174)175)189-149(245)108(68-80(5)6)201-152(248)111(71-83(11)12)204-154(250)113(74-92-78-178-79-181-92)199-134(230)93(167)73-91-39-27-26-28-40-91)147(243)208-128(86(16)23-3)159(255)197-107(54-61-125(223)224)148(244)209-129(87(17)24-4)158(254)196-106(53-60-124(221)222)146(242)188-97(44-31-35-64-165)138(234)193-103(50-57-119(170)214)143(239)195-105(52-59-123(219)220)145(241)187-98(45-32-36-65-166)139(235)194-104(51-58-122(217)218)144(240)186-96(43-30-34-63-164)137(233)192-102(49-56-118(169)213)142(238)191-101(48-55-117(168)212)135(231)183-88(18)132(228)182-89(19)133(229)198-114(75-120(171)215)156(252)205-115(76-121(172)216)155(251)190-100(47-38-67-180-162(176)177)141(237)200-109(69-81(7)8)150(246)202-110(70-82(9)10)151(247)203-112(72-84(13)14)153(249)206-116(77-126(225)226)157(253)210-130(90(20)211)160(256)207-127(131(173)227)85(15)22-2/h26-28,39-40,78-90,93-116,127-130,211H,21-25,29-38,41-77,163-167H2,1-20H3,(H2,168,212)(H2,169,213)(H2,170,214)(H2,171,215)(H2,172,216)(H2,173,227)(H,178,181)(H,182,228)(H,183,231)(H,184,232)(H,185,236)(H,186,240)(H,187,241)(H,188,242)(H,189,245)(H,190,251)(H,191,238)(H,192,233)(H,193,234)(H,194,235)(H,195,239)(H,196,254)(H,197,255)(H,198,229)(H,199,230)(H,200,237)(H,201,248)(H,202,246)(H,203,247)(H,204,250)(H,205,252)(H,206,249)(H,207,256)(H,208,243)(H,209,244)(H,210,253)(H,217,218)(H,219,220)(H,221,222)(H,223,224)(H,225,226)(H4,174,175,179)(H4,176,177,180) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWWADQIQXXJQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC=N1)NC(=O)C(CC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C162H276N48O46 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3632.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.